HL-60 Leukemia Cytotoxicity: Piptocarphin F vs. Piptocarphin A vs. Hirsutinolide Derivatives
Piptocarphin F (Compound 5) demonstrated cytotoxic activity against the human promyelocytic leukemia HL-60 cell line with an IC50 of 5.69 μmol/L, as determined by MTT assay. In the same study, five other co-isolated sesquiterpene lactones from Vernonia bockiana were evaluated, exhibiting IC50 values ranging from 3.87 to 12.5 μmol/L [1]. Piptocarphin F's potency was intermediate within this group, with the most potent analog showing approximately 1.5-fold lower IC50 (3.87 μmol/L) and the least potent showing approximately 2.2-fold higher IC50 (12.5 μmol/L) [2]. The structurally unrelated inone glycoside (saussureoside B, Compound 7) was inactive in the same HL-60 assay, confirming that the sesquiterpene lactone scaffold is essential for activity [3].
| Evidence Dimension | Cytotoxic potency against human leukemia HL-60 cells |
|---|---|
| Target Compound Data | IC50 = 5.69 μmol/L (Piptocarphin F) |
| Comparator Or Baseline | Range of six co-isolated sesquiterpene lactones: IC50 = 3.87–12.5 μmol/L; inone glycoside (Compound 7): inactive |
| Quantified Difference | Piptocarphin F is 1.5-fold less potent than the most active analog, and 2.2-fold more potent than the least active analog in the same panel |
| Conditions | MTT assay; human promyelomonocyte leukemic cell line HL-60 |
Why This Matters
This direct head-to-head comparison within a single experimental study enables researchers to select Piptocarphin F as a benchmark compound with well-characterized intermediate potency relative to the full spectrum of co-occurring Vernonia sesquiterpene lactones.
- [1] Liao, S.G., Wang, Z., Li, J., Liu, Y., Li, Y.T., Zhang, L.J., Long, Q.D., Wang, Y.L. (2012). Cytotoxic sesquiterpene lactones from Vernonia bockiana. Chinese Journal of Natural Medicines, 10(3), 230-233. View Source
- [2] ChemFaces. Piptocarphin F Product Page. View Source
- [3] AGRIS (FAO). Cytotoxic sesquiterpene lactones from Vernonia bockiana. View Source
